molecular formula C20H23BrN2O3S B6032521 N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B6032521
分子量: 451.4 g/mol
InChIキー: ZLBLMFBCSSICQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of biochemical and physiological effects.

作用機序

N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cGMP. This increase in cGMP leads to the relaxation of smooth muscle cells in blood vessels, which results in vasodilation. This compound 41-2272 has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
In addition to its effects on the cardiovascular system, this compound 41-2272 has also been shown to have potential therapeutic applications in other areas. It has been shown to have anti-inflammatory effects in the lungs, which may make it useful in the treatment of pulmonary hypertension. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the cardiovascular system or other areas where this compound 41-2272 has potential therapeutic applications. One limitation of this compound 41-2272 is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.

将来の方向性

There are several areas where future research on N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 could be focused. One area is the development of new sGC activators that are more potent and selective than this compound 41-2272. Another area is the development of new therapeutic applications for this compound 41-2272, such as in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the long-term safety and efficacy of this compound 41-2272, which will be important for its potential use as a therapeutic agent.

合成法

The synthesis of N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves a multi-step process that includes the reaction of 3-bromophenyl isocyanate with cyclohexylamine, followed by the addition of phenylsulfonyl chloride. The resulting compound is then treated with glycine to form this compound 41-2272. This synthesis method has been optimized to produce high yields of the compound with high purity.

科学的研究の応用

N~2~-(3-bromophenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been extensively studied in the field of cardiovascular disease, where it has shown potential as a therapeutic agent. It has been shown to increase the production of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the cardiovascular system. This increase in cGMP leads to vasodilation, which can improve blood flow and reduce blood pressure.

特性

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c21-16-8-7-11-18(14-16)23(27(25,26)19-12-5-2-6-13-19)15-20(24)22-17-9-3-1-4-10-17/h2,5-8,11-14,17H,1,3-4,9-10,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBLMFBCSSICQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。